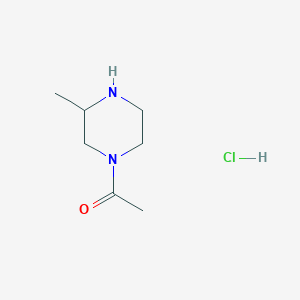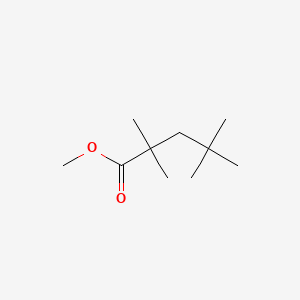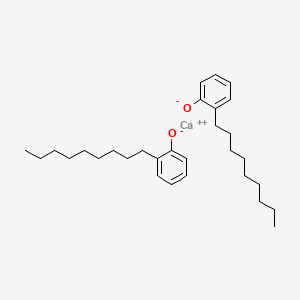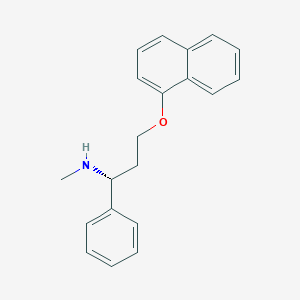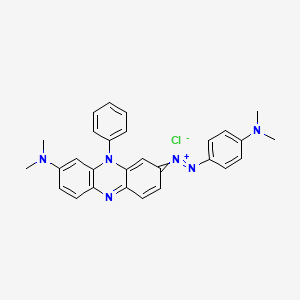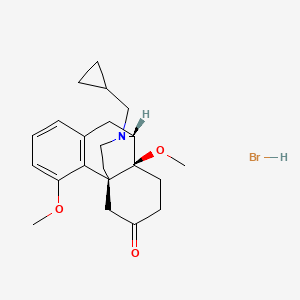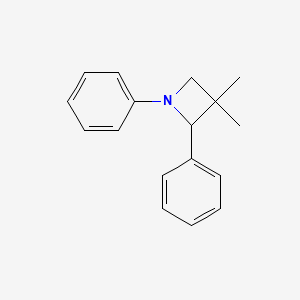
3,3-Dimethyl-1,2-diphenylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1,2-diphenylazetidine is a heterocyclic organic compound with the molecular formula C₁₇H₁₉N It belongs to the class of azetidines, which are four-membered nitrogen-containing rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1,2-diphenylazetidine typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of azetidine synthesis can be applied. These methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethyl-1,2-diphenylazetidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
3,3-Dimethyl-1,2-diphenylazetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1,2-diphenylazetidine involves its interaction with specific molecular targets. The nitrogen atom in the azetidine ring can participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of various biochemical pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
- 3,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide
- 3,3-Dimethyl-1-(1H-1,2,4-triazole-1-yl)butan-2-one
Comparison: 3,3-Dimethyl-1,2-diphenylazetidine is unique due to its four-membered ring structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
22606-96-8 |
|---|---|
Formule moléculaire |
C17H19N |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
3,3-dimethyl-1,2-diphenylazetidine |
InChI |
InChI=1S/C17H19N/c1-17(2)13-18(15-11-7-4-8-12-15)16(17)14-9-5-3-6-10-14/h3-12,16H,13H2,1-2H3 |
Clé InChI |
YGXNFSBTSMOQPH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


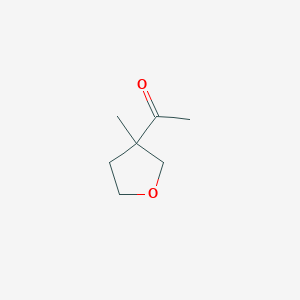
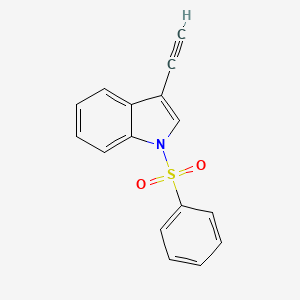
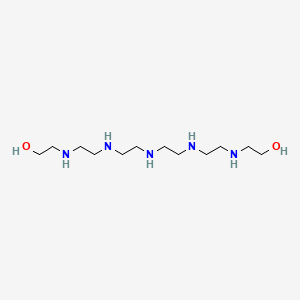
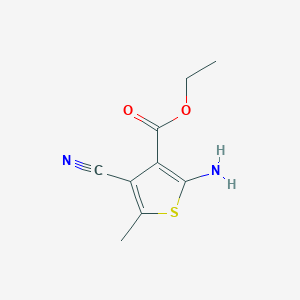
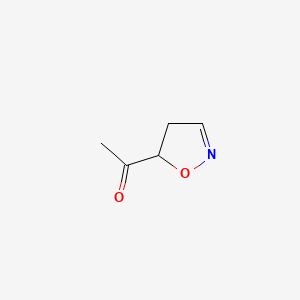
![2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one](/img/structure/B13818794.png)
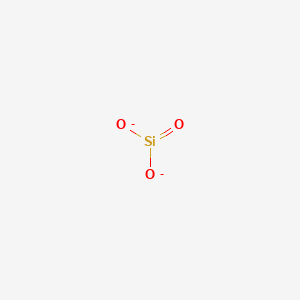
![1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13818803.png)
